molecular formula C8H6BrN3O B7934574 2-amino-6-bromo-1H-quinazolin-4-one

2-amino-6-bromo-1H-quinazolin-4-one

Cat. No.: B7934574
M. Wt: 240.06 g/mol
InChI Key: BDPCBRSHZVHPKX-UHFFFAOYSA-N
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Description

The compound with the identifier “2-amino-6-bromo-1H-quinazolin-4-one” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-bromo-1H-quinazolin-4-one involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often involve the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions to achieve the desired chemical transformation.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These processes are designed to be cost-effective and scalable, ensuring that the compound can be produced in sufficient quantities for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-bromo-1H-quinazolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of this compound, each with unique chemical properties.

Scientific Research Applications

2-amino-6-bromo-1H-quinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: In biological research, this compound may be used to study its effects on biological systems and its interactions with biomolecules.

    Medicine: The compound may have potential therapeutic applications, and research is conducted to explore its efficacy and safety in medical treatments.

    Industry: this compound is used in industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-6-bromo-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The detailed molecular mechanisms are studied through biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Similar Compounds

2-amino-6-bromo-1H-quinazolin-4-one can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with analogous functional groups or structural motifs.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Conclusion

This compound is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. Its synthesis, chemical reactions, and mechanism of action are well-studied, making it a valuable tool for research and industrial applications.

Properties

IUPAC Name

2-amino-6-bromo-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPCBRSHZVHPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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